1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-nitro-1H-pyrazole-5-carboxamide
Overview
Description
1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-nitro-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-nitro-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with nitro-substituted reagents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The pyrazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups to the pyrazole ring .
Scientific Research Applications
1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-nitro-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
N-methylpyrazole: Another related compound with a methyl group attached to the pyrazole ring.
1-methyl-1H-pyrazole-4-carboxamide: A compound with a carboxamide group attached to the pyrazole ring
Uniqueness
1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-nitro-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its nitro and carboxamide groups, along with the pyrazole ring, make it a versatile compound for various applications .
Properties
IUPAC Name |
2-methyl-N-[(2-methylpyrazol-3-yl)methyl]-4-nitropyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O3/c1-14-7(3-4-12-14)5-11-10(17)9-8(16(18)19)6-13-15(9)2/h3-4,6H,5H2,1-2H3,(H,11,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXJQXUBMQGZRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNC(=O)C2=C(C=NN2C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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